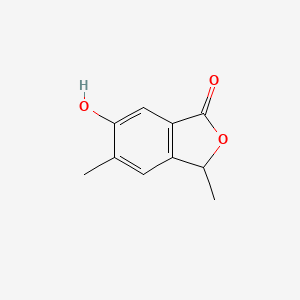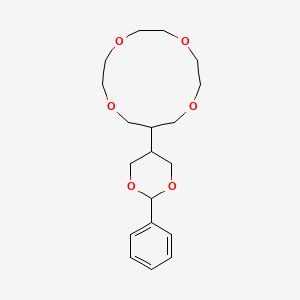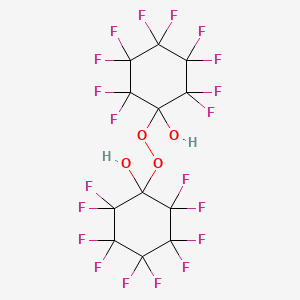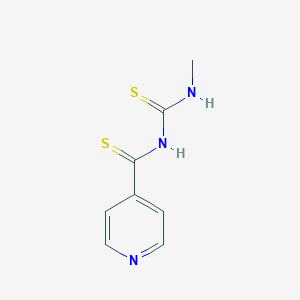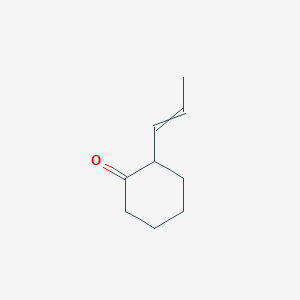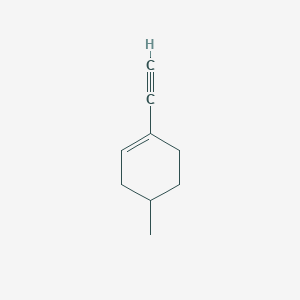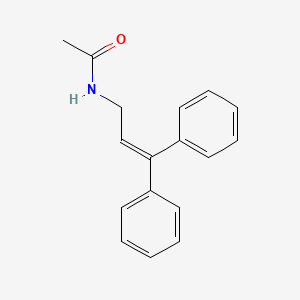
N-(3,3-Diphenylprop-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-Diphenylprop-2-en-1-yl)acetamide: is an organic compound that belongs to the class of chalcones. Chalcones are α,β-unsaturated ketones with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diphenylprop-2-en-1-yl)acetamide typically involves the aldol condensation reaction between benzaldehyde and acetophenone to form chalcone, followed by the reaction with acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an ethanol or methanol solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,3-Diphenylprop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated carbonyl compounds.
Substitution: Nitro, sulfo, or halo derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,3-Diphenylprop-2-en-1-yl)acetamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(3,3-Diphenylprop-2-en-1-yl)acetamide involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system in the compound allows it to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Chalcone: (2E)-1,3-Diphenylprop-2-en-1-one, a precursor to N-(3,3-Diphenylprop-2-en-1-yl)acetamide.
Benzalacetophenone: Another chalcone derivative with similar biological activities.
Phenyl styryl ketone: A compound with a similar structure and reactivity.
Uniqueness: this compound is unique due to its specific acetamide functional group, which imparts distinct biological activities and chemical reactivity compared to other chalcone derivatives.
Eigenschaften
CAS-Nummer |
98517-70-5 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
N-(3,3-diphenylprop-2-enyl)acetamide |
InChI |
InChI=1S/C17H17NO/c1-14(19)18-13-12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,18,19) |
InChI-Schlüssel |
ODZDHRHIPUCJAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
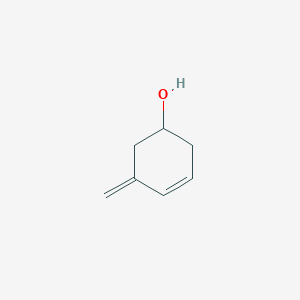
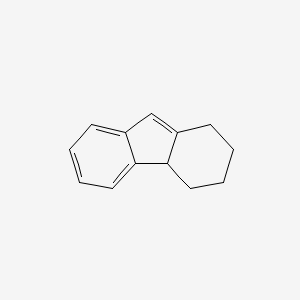
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)

